4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a benzonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile typically involves the formation of the pyrazole ring followed by the introduction of the benzonitrile group. One common method involves the reaction of 3-methyl-1H-pyrazole-5-amine with 4-chlorobenzonitrile under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development .
Comparison with Similar Compounds
Similar Compounds
3-amino-5-methyl-1H-pyrazole: Similar structure but lacks the benzonitrile group.
5-amino-1-methyl-1H-pyrazole-4-carbonitrile: Similar but with different substitution patterns on the pyrazole ring.
Uniqueness
4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzonitrile is unique due to the presence of both the amino group and the benzonitrile moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10N4 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
4-(5-amino-3-methylpyrazol-1-yl)benzonitrile |
InChI |
InChI=1S/C11H10N4/c1-8-6-11(13)15(14-8)10-4-2-9(7-12)3-5-10/h2-6H,13H2,1H3 |
InChI Key |
NVFOIKXHXYHGCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.